molecular formula C11H12N6O2S3 B2693125 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 392318-92-2

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No. B2693125
CAS RN: 392318-92-2
M. Wt: 356.44
InChI Key: NQIDROPFSJOUDG-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . Compounds containing this moiety exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .


Synthesis Analysis

The synthesis of thiadiazole derivatives generally involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction is usually carried out at room temperature in dichloroethane (DCE) in the presence of triethylamine as a base .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Other Pharmacological Activities

Beyond the mentioned fields, 1,3,4-thiadiazole derivatives have been studied for their anticonvulsant, antidepressant, antihypertensive, and antileishmanial properties. Researchers continue to explore their diverse pharmacological potential .

Mechanism of Action

While the exact mechanism of action for your specific compound is not known, many thiadiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some thiadiazole derivatives have shown anticancer activities across various cancer models with an emphasis on targets of action .

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S3/c1-5-14-15-9(21-5)12-7(18)4-20-11-17-16-10(22-11)13-8(19)6-2-3-6/h6H,2-4H2,1H3,(H,12,15,18)(H,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDROPFSJOUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

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